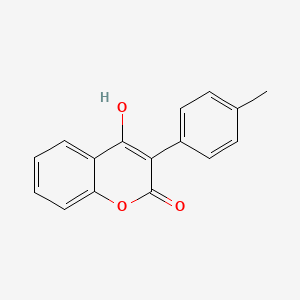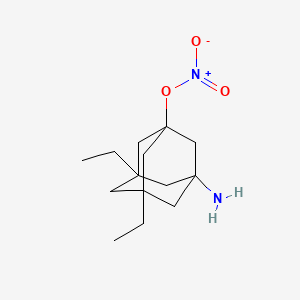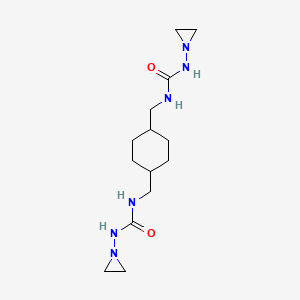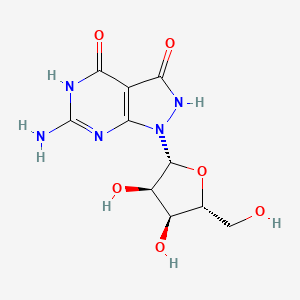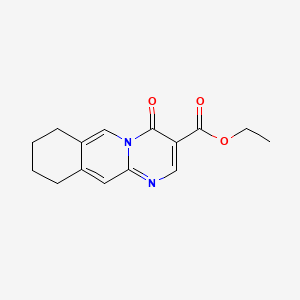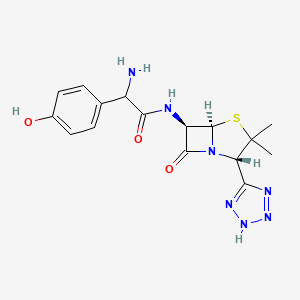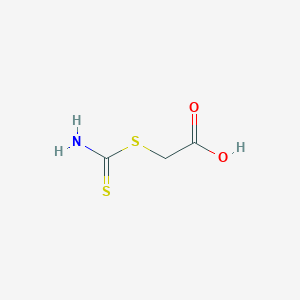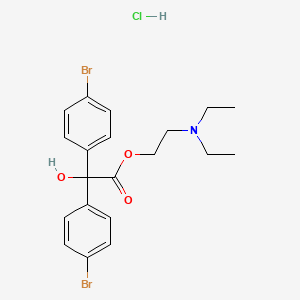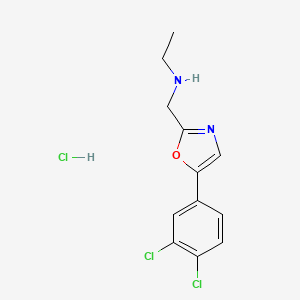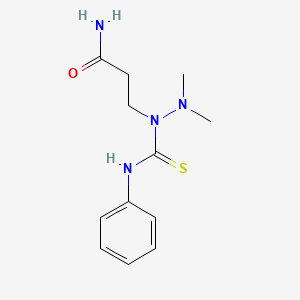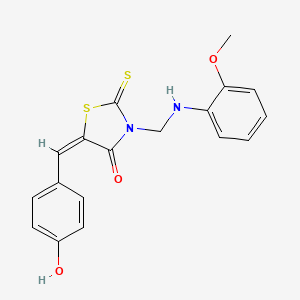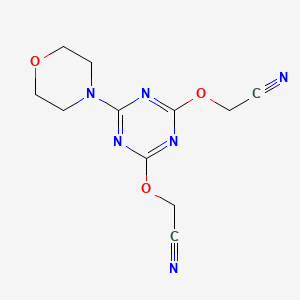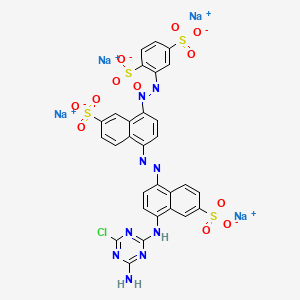
Tetrasodium 2-((4-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-6-sulphonato-1-naphthyl)azo)-7-sulphonato-1-naphthyl)azo)benzene-1,4-disulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 287-886-4, also known as Benzalkonium Chloride, is a quaternary ammonium compound widely used as a disinfectant and preservative. It is a clear, colorless to pale yellow viscous liquid with a cationic nature. Benzalkonium Chloride is known for its broad-spectrum antimicrobial activity, covering bacteria, fungi, algae, and lichens .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzalkonium Chloride is synthesized through the reaction of benzyl chloride with a mixture of alkyl dimethyl amines. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired quaternary ammonium compound.
Industrial Production Methods
In industrial settings, Benzalkonium Chloride is produced in large quantities using continuous flow reactors. The process involves the careful control of reactant concentrations, temperature, and pressure to achieve high yields and purity. The final product is then purified through distillation and filtration to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Benzalkonium Chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the structure of Benzalkonium Chloride, leading to the formation of secondary amines.
Substitution: It can undergo substitution reactions where the benzyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of benzyl alcohol or benzaldehyde, while reduction can produce secondary amines.
Wissenschaftliche Forschungsanwendungen
Benzalkonium Chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Biology: It serves as a disinfectant in laboratory settings to maintain sterile conditions.
Medicine: It is used in antiseptic formulations for wound care and as a preservative in pharmaceutical products.
Wirkmechanismus
Benzalkonium Chloride exerts its antimicrobial effects by disrupting the cell membrane of microorganisms. The cationic nature of the compound allows it to interact with the negatively charged components of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is effective against a wide range of microorganisms, including bacteria, fungi, and algae.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Cetylpyridiniumchlorid: Eine weitere quaternäre Ammoniumverbindung mit ähnlichen antimikrobiellen Eigenschaften.
Chlorhexidin: Eine Bisbiguanidverbindung, die als Antiseptikum und Desinfektionsmittel verwendet wird.
Triclosan: Ein antimikrobielles Mittel, das in Körperpflegeprodukten verwendet wird.
Einzigartigkeit
Benzalkoniumchlorid ist aufgrund seiner breiten Aktivität und Vielseitigkeit in verschiedenen Anwendungen einzigartig. Im Gegensatz zu einigen anderen antimikrobiellen Mitteln ist es gegen eine Vielzahl von Mikroorganismen wirksam und kann in verschiedenen Umgebungen eingesetzt werden, von medizinischen bis hin zu industriellen Anwendungen .
Eigenschaften
CAS-Nummer |
85586-80-7 |
|---|---|
Molekularformel |
C29H16ClN9Na4O12S4 |
Molekulargewicht |
938.2 g/mol |
IUPAC-Name |
tetrasodium;2-[[4-[[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-6-sulfonatonaphthalen-1-yl]diazenyl]-7-sulfonatonaphthalen-1-yl]diazenyl]benzene-1,4-disulfonate |
InChI |
InChI=1S/C29H20ClN9O12S4.4Na/c30-27-33-28(31)35-29(34-27)32-21-6-7-22(17-4-1-14(11-19(17)21)52(40,41)42)36-37-23-8-9-24(20-12-15(53(43,44)45)2-5-18(20)23)38-39-25-13-16(54(46,47)48)3-10-26(25)55(49,50)51;;;;/h1-13H,(H,40,41,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H3,31,32,33,34,35);;;;/q;4*+1/p-4 |
InChI-Schlüssel |
ZARJTTAIMXRCED-UHFFFAOYSA-J |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2C=C1S(=O)(=O)[O-])NC3=NC(=NC(=N3)N)Cl)N=NC4=C5C=CC(=CC5=C(C=C4)N=NC6=C(C=CC(=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


